molecular formula C26H23N3O2S B2883813 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 397279-58-2

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2883813
CAS No.: 397279-58-2
M. Wt: 441.55
InChI Key: LRLUWPDQLSRPNT-UHFFFAOYSA-N
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Description

This compound is a synthetic derivative of thiophene . It has a molecular formula of C24H22N2O3S . The average mass of the molecule is 418.508 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclohepta[b]thiophen-2-yl group attached to a carbamoyl group and a phenylquinoline-4-carboxamide group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available literature .

Future Directions

The future directions for research on this compound could include determining its synthesis methods, exploring its chemical reactions, elucidating its mechanism of action, characterizing its physical and chemical properties, assessing its safety and hazards, and investigating its potential therapeutic applications .

Properties

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c27-24(30)23-18-12-5-2-6-14-22(18)32-26(23)29-25(31)19-15-21(16-9-3-1-4-10-16)28-20-13-8-7-11-17(19)20/h1,3-4,7-11,13,15H,2,5-6,12,14H2,(H2,27,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLUWPDQLSRPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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